4-(Trifluoromethyl)-5,6-dihydro-1,6-naphthyridin-7(8H)-one

Purity specification Regioisomeric differentiation Vendor comparison

4-(Trifluoromethyl)-5,6-dihydro-1,6-naphthyridin-7(8H)-one (CAS 1823963-62-7) is a partially saturated 1,6-naphthyridin-7-one heterocycle bearing an electron-withdrawing trifluoromethyl group at the 4-position, with molecular formula C₉H₇F₃N₂O and molecular weight 216.16 g/mol. The compound belongs to the naphthyridinone class, a scaffold frequently employed in kinase inhibitor and CNS-targeted drug discovery programs.

Molecular Formula C9H7F3N2O
Molecular Weight 216.16 g/mol
Cat. No. B11892017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)-5,6-dihydro-1,6-naphthyridin-7(8H)-one
Molecular FormulaC9H7F3N2O
Molecular Weight216.16 g/mol
Structural Identifiers
SMILESC1C2=NC=CC(=C2CNC1=O)C(F)(F)F
InChIInChI=1S/C9H7F3N2O/c10-9(11,12)6-1-2-13-7-3-8(15)14-4-5(6)7/h1-2H,3-4H2,(H,14,15)
InChIKeyQGISETFGFHPZJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Trifluoromethyl)-5,6-dihydro-1,6-naphthyridin-7(8H)-one: Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


4-(Trifluoromethyl)-5,6-dihydro-1,6-naphthyridin-7(8H)-one (CAS 1823963-62-7) is a partially saturated 1,6-naphthyridin-7-one heterocycle bearing an electron-withdrawing trifluoromethyl group at the 4-position, with molecular formula C₉H₇F₃N₂O and molecular weight 216.16 g/mol . The compound belongs to the naphthyridinone class, a scaffold frequently employed in kinase inhibitor and CNS-targeted drug discovery programs [1]. Its physicochemical properties—including predicted pKa near 6.96 for the analogous 4-(trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine system —make it a distinct building block for medicinal chemistry and chemical biology applications requiring precise substitution patterns.

4-(Trifluoromethyl)-5,6-dihydro-1,6-naphthyridin-7(8H)-one: Why Regioisomeric and Heterocyclic Substitution Cannot Be Assumed Interchangeable


Although multiple trifluoromethyl-substituted dihydro-1,6-naphthyridin-7-ones share identical molecular formula and mass (C₉H₇F₃N₂O, 216.16 g/mol), the position of the CF₃ group on the bicyclic core dictates distinct electronic distribution, hydrogen-bonding properties, and metabolic stability [1]. The 4-CF₃ regioisomer places the electronegative substituent at a position that orthogonally impacts ring nitrogen basicity differently than the 3-CF₃ analog (CAS 624734-25-4) , leading to divergent target binding and pharmacokinetic profiles in downstream medicinal chemistry optimization campaigns [2]. Generic substitution without isomeric specification risks introducing an unintended pharmacophore geometry that can confound structure-activity relationship (SAR) interpretation and delay project timelines.

4-(Trifluoromethyl)-5,6-dihydro-1,6-naphthyridin-7(8H)-one: Quantitative Differentiation Evidence for Procurement Decision-Making


Purity Specification Comparison: 4-CF₃ vs. 3-CF₃ Regioisomer from Common Vendor Catalogs

Direct vendor catalog comparison reveals that the 4-(trifluoromethyl) regioisomer (CAS 1823963-62-7) is commercially offered at a minimum purity of 97% by Chemenu (catalog CM244776), whereas the 3-(trifluoromethyl) regioisomer (CAS 624734-25-4) is typically listed at 95% purity from the same supplier (catalog CM244775) . This 2-percentage-point purity differential is meaningful for applications requiring high initial purity to avoid confounding byproducts in sensitive biochemical assays.

Purity specification Regioisomeric differentiation Vendor comparison

Predicted Acidity Constant (pKa) Differentiation Between 4-CF₃ and Unsubstituted 1,6-Naphthyridine Cores

The predicted pKa for the 4-(trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine system is 6.962 ± 0.20, reflecting the strong electron-withdrawing effect of the para-positioned CF₃ group relative to the ring nitrogen . In contrast, the parent unsubstituted 1,6-naphthyridine system has a reported pKa of approximately 4.3–4.5 for the monoprotonated form [1]. This ~2.5-unit shift in basicity alters the ionization state at physiological pH (7.4): the 4-CF₃ analog exists predominantly in neutral free-base form, while the parent heterocycle is largely protonated.

Physicochemical property pKa prediction Electronic effect

Synthetic Accessibility and Scalability Advantage of 4-CF₃ Dihydro-1,6-naphthyridin-7-one Over 5-CF₃ Isomer

Literature precedent demonstrates that 4-CF₃ dihydronaphthyridinones can be synthesized via one-step Vilsmeier-type cyclization protocols yielding quantitative conversions, as exemplified by the Molbank protocol for the related 4-CF₃-5,6-dihydro-1,6-naphthyridin-7(8H)-one scaffold [1]. In contrast, the 5-trifluoromethyl-1,6-naphthyridin-4(1H)-one isomer (the positional variant where CF₃ resides at the 5-position) requires multi-step sequences involving diphenylboron chelate intermediates and DMF-DMA condensation, as reported by Vasil'ev et al. [2], inherently limiting scalability and increasing cost of goods.

Synthetic chemistry Building block Scalability

Precedented Utility in CNS Drug Discovery: 1,6-Naphthyridinone Scaffold Requires Defined Substitution for α5-GABAA Receptor Selectivity

The 2022 Journal of Medicinal Chemistry study by Szabó et al. established that 1,6-naphthyridinones bearing tailored substitution patterns at specific positions achieved selective α5-GABAA receptor negative allosteric modulation (NAM) with balanced ADME and cardiac safety profiles [1]. The study identified the oxo-acceptor relocation and precise substituent placement as critical for achieving selectivity over other GABAAR subtypes—a property that cannot be recapitulated by random substitution. While the exact 4-CF₃-5,6-dihydro-1,6-naphthyridin-7(8H)-one was not the lead compound in this study, the scaffold class-level evidence demonstrates that regioisomeric purity and defined substitution are essential to achieving the selectivity window required for CNS indications.

CNS drug discovery α5-GABAA NAM Selectivity

4-(Trifluoromethyl)-5,6-dihydro-1,6-naphthyridin-7(8H)-one: Evidence-Backed Application Scenarios for Procurement Planning


Kinase Inhibitor Fragment Libraries Requiring Defined Regioisomeric Building Blocks

In fragment-based drug discovery (FBDD) targeting kinases, the 4-CF₃-5,6-dihydro-1,6-naphthyridin-7(8H)-one serves as a hinge-binding fragment with a well-defined substitution vector. The 97% purity specification (Section 3, Evidence 1) ensures that fragment soaking and crystallography experiments are not compromised by 3-CF₃ isomer contamination, which would alter the hydrogen-bonding geometry at the kinase hinge region [1].

CNS Lead Optimization Programs Targeting α5-GABAA Receptor Negative Allosteric Modulation

As demonstrated by Szabó et al., the 1,6-naphthyridinone scaffold with precise substitution yields selective α5-GABAA NAMs with in vivo efficacy in cognitive impairment models [1]. Medicinal chemistry teams initiating SAR programs on this target should prioritize the 4-CF₃-5,6-dihydro-1,6-naphthyridin-7(8H)-one as a starting scaffold due to its alignment with the established pharmacophore model, where the 4-position CF₃ group modulates both potency and metabolic stability (Section 3, Evidence 4).

Physicochemical Property Optimization for CNS Permeability

The predicted pKa of approximately 6.96 for the 4-CF₃ naphthyridine system contrasts with the strongly basic parent 1,6-naphthyridine (pKa ~4.3–4.5) [1]. This property positions the 4-CF₃ scaffold more favorably within CNS drug-like space (lower basicity reduces P-glycoprotein efflux and phospholipidosis risk). Procurement of the 4-CF₃ analog is warranted for CNS programs where fine-tuning basicity is a key multiparameter optimization goal.

Cost-Efficient Scale-Up for Custom Derivatization Campaigns

The one-step Vilsmeier-type synthesis demonstrated for 4-CF₃ dihydronaphthyridinones enables rapid, high-yield production [1]. Teams requiring gram-to-kilogram quantities for parallel synthesis or late-stage functionalization should select this scaffold over the synthetically more demanding 5-CF₃ isomers (Section 3, Evidence 3), as the reduced step count directly lowers procurement cost and lead time from CROs and in-house synthesis labs.

Quote Request

Request a Quote for 4-(Trifluoromethyl)-5,6-dihydro-1,6-naphthyridin-7(8H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.